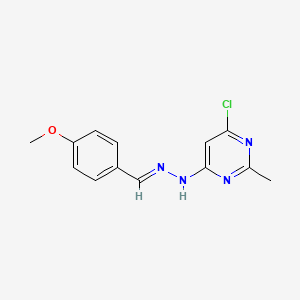
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazole family and has a molecular weight of 317.37 g/mol.
作用机制
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. It also inhibits cell proliferation and migration by downregulating the expression of genes involved in these processes. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB pathway. In neurodegenerative diseases, this compound has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and migration, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative diseases, this compound protects neurons by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its high potency and specificity towards its target molecules. It also has a relatively low toxicity profile, making it a suitable candidate for in vivo studies. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide research. One of the areas of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and combination therapy for this compound in cancer treatment. Another area of interest is its neuroprotective effects in neurodegenerative diseases. Further studies are needed to determine the underlying mechanisms and potential clinical applications of this compound in these diseases. Additionally, the development of novel this compound analogs with improved solubility and pharmacokinetics is an area of interest for future research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of this compound involves the reaction of 3-methoxyphenylacrylic acid with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a coupling agent. This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. One of the advantages of using this compound in lab experiments is its high potency and specificity towards its target molecules. However, further studies are needed to determine the optimal dosage, administration route, and combination therapy for this compound in various diseases.
合成方法
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 3-methoxyphenylacrylic acid with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an inhibitor of cell proliferation and migration. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-12(10-18(2)17-11)7-8-15(19)16-13-5-4-6-14(9-13)20-3/h4-10H,1-3H3,(H,16,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEERHVXQYNZMGQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)



![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)

![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)


![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)